Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-

Overview

Description

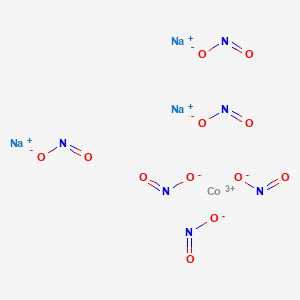

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, commonly termed sodium hexanitritocobaltate(III), is a coordination compound with the formula Na₃[Co(NO₂)₆]. Its structure consists of a cobalt(III) center octahedrally coordinated by six nitrito-O (oxygen-bound nitro) ligands, forming the [Co(NO₂)₆]³⁻ anion, balanced by three sodium cations . Key properties include:

- CAS Number: 14649-73-1 (Note: Some sources cite 13600-98-1, likely due to historical naming discrepancies or isomeric variations) .

- Molecular Weight: 403.94 g/mol .

- Solubility: 720 g/L in water at 20°C; pH 5 in solution .

- Stability: Stable under standard conditions but reacts with strong acids, organic materials, and amines .

- Applications: Used in analytical chemistry for potassium detection and as an oxidizing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hexanitritocobaltate(III) can be synthesized through the reaction of cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent. The typical reaction involves dissolving cobalt(II) chloride in water, followed by the addition of sodium nitrite and an oxidizing agent such as hydrogen peroxide. The reaction mixture is then heated to facilitate the oxidation of cobalt(II) to cobalt(III) and the formation of the hexanitrito complex.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.

Chemical Reactions Analysis

Types of Reactions

Sodium hexanitritocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) under certain conditions.

Ligand Substitution Reactions: The nitrito ligands can be substituted by other ligands, such as ammonia or water, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Ligands for Substitution: Ammonia, water, chloride ions.

Major Products Formed

Reduction: Cobalt(II) complexes.

Substitution: Various cobalt complexes with different ligands, such as [Co(NH₃)₆]³⁺ or [Co(H₂O)₆]³⁺.

Scientific Research Applications

Coordination Chemistry

Sodium hexanitritocobaltate(III) is widely used as a reagent in coordination chemistry. Its ability to undergo redox reactions and ligand substitution makes it valuable for studying:

- Ligand Exchange Reactions : Investigating how different ligands interact with the cobalt center.

- Redox Chemistry : Understanding the electron transfer processes involving cobalt complexes.

Biological Research

The compound has been utilized to study interactions between cobalt complexes and biological molecules, which can provide insights into:

- Metalloproteins : Understanding how cobalt-containing enzymes function.

- Drug Development : Exploring potential therapeutic applications of cobalt complexes in medicinal chemistry.

Analytical Chemistry

Sodium hexanitritocobaltate(III) serves as a reagent for qualitative analysis, particularly in:

- Potassium Ion Detection : It forms insoluble double salts with potassium ions, allowing for quantitative determination.

- Geochemical Analysis : Distinguishing between alkali feldspars and plagioclase feldspars in mineralogy.

Catalytic Applications

In industrial chemistry, sodium hexanitritocobaltate(III) acts as a catalyst in various reactions, including:

- Organic Synthesis : Facilitating chemical transformations that require precise control over redox states.

- Polymerization Reactions : Acting as an initiator or catalyst for polymer formation.

Ligand Substitution Studies

A study investigated the ligand substitution reactions of sodium hexanitritocobaltate(III) with ammonia and water. The results showed that the substitution led to the formation of different cobalt complexes, which were characterized using spectroscopic methods. This research provided insights into the stability and reactivity of cobalt complexes under varying conditions.

Biological Interactions

Research conducted on the interaction of sodium hexanitritocobaltate(III) with various biomolecules revealed its potential role in influencing enzymatic activities. The findings suggested that cobalt complexes could modulate biological pathways, making them candidates for further exploration in drug design.

Potassium Ion Analysis

In geochemical studies, sodium hexanitritocobaltate(III) was employed to differentiate between potassium and ammonium ions in mineral samples. The methodology involved precipitating double salts that were subsequently analyzed gravimetrically. This application demonstrated its utility in environmental monitoring and resource exploration.

Mechanism of Action

The mechanism by which sodium hexanitritocobaltate(III) exerts its effects is primarily through its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various molecular targets, facilitating electron transfer and the formation of new coordination complexes. These interactions can influence various chemical and biological pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The compound is compared to three classes of analogous cobaltates:

| Compound Name | CAS Number | Formula | Molecular Weight | Ligand Type | Counterion | Geometry |

|---|---|---|---|---|---|---|

| Sodium hexanitritocobaltate(III) | 14649-73-1 | Na₃[Co(NO₂)₆] | 403.94 | Nitrito-O (O-bound) | Na⁺ | OC-6-11 |

| Tripotassium hexakis(nitrito-N)-cobaltate(III) | 13782-01-9 | K₃[Co(ONO)₆] | 452.28 | Nitrito-N (N-bound) | K⁺ | OC-6-11 |

| Tripotassium hexacyanocobaltate(III) | 13963-58-1 | K₃[Co(CN)₆] | 332.35 | Cyano (CN⁻) | K⁺ | OC-6-11 |

| Sodium hexafluoroaluminate | 13775-53-6 | Na₃[AlF₆] | 209.94 | Fluoro (F⁻) | Na⁺ | OC-6-11 |

Key Observations :

- Ligand Type: The nitrito-O ligand in the target compound differs from nitrito-N (in 13782-01-9) and cyano ligands (in 13963-58-1), altering electronic properties and reactivity. Nitrito-O ligands are weaker field ligands compared to CN⁻, resulting in lower stability constants .

- Counterion : Sodium vs. potassium affects solubility and crystal structure. Potassium salts (e.g., 13782-01-9) are generally less water-soluble due to larger ion size .

Physical and Chemical Properties

Solubility and Stability:

Key Observations :

- The sodium nitrito-O cobaltate exhibits high aqueous solubility, making it suitable for analytical applications, whereas cyano- and fluoro-cobaltates are less soluble .

- Potassium nitrito-N cobaltate (Cobalt Yellow) is thermally stable and used as a pigment .

Key Observations :

- Sodium nitrito-O cobaltate’s role in potassium detection stems from its selective precipitation with K⁺ ions, forming insoluble K₃[Co(NO₂)₆] .

- Cyano-cobaltates are niche chemicals due to toxicity and handling challenges .

Key Observations :

Biological Activity

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, commonly referred to as sodium hexanitritocobaltate(III) (Na₃[Co(NO₂)₆]), is a coordination compound with significant biological and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : Na₃[Co(NO₂)₆]

- Molecular Weight : 403.93 g/mol

- CAS Number : 15079-20-6

- Appearance : Vibrant yellow crystalline powder

- Solubility : Soluble in water, slightly soluble in ethanol

Synthesis and Properties

Sodium hexanitritocobaltate(III) is synthesized by reacting cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent, typically hydrogen peroxide. The oxidation of cobalt(II) to cobalt(III) leads to the formation of the hexanitrito complex. This compound is primarily used in chemical research and has applications in various fields including biology and industry .

The biological activity of sodium hexanitritocobaltate(III) is primarily attributed to its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various biological molecules, facilitating electron transfer and the formation of new coordination complexes. This interaction can influence biochemical pathways and cellular processes.

Key Mechanisms:

- Redox Reactions : The cobalt ion can be reduced from Co(III) to Co(II), which may alter its biological activity.

- Ligand Substitution : The nitrito ligands can be substituted by other ligands, affecting the compound's reactivity and interaction with biological systems.

Biological Activity

Research indicates that sodium hexanitritocobaltate(III) exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that cobalt complexes can inhibit the growth of certain bacteria and fungi.

- Enzyme Interaction : Cobalt complexes may interact with enzymes, potentially influencing their activity through competitive inhibition or activation.

- Cellular Effects : Investigations into cell lines have shown that cobalt compounds can induce oxidative stress, leading to apoptosis in certain cancer cells.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of sodium hexanitritocobaltate(III) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential use as an antimicrobial agent . -

Cytotoxicity in Cancer Cells :

Research on human cancer cell lines demonstrated that sodium hexanitritocobaltate(III) induced apoptosis through oxidative stress mechanisms. The compound increased reactive oxygen species (ROS) levels significantly, leading to cell death . -

Enzyme Inhibition Studies :

Investigations into the inhibition of certain enzymes by sodium hexanitritocobaltate(III) revealed that it could act as a competitive inhibitor for enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of sodium hexanitritocobaltate(III), it is helpful to compare it with similar cobalt complexes:

| Compound Name | Oxidation State | Ligands | Biological Activity |

|---|---|---|---|

| Sodium hexanitritocobaltate(III) | +3 | Nitrito | Antimicrobial, cytotoxic |

| Sodium hexanitritocobaltate(II) | +2 | Nitrito | Limited biological activity |

| Potassium hexanitritocobaltate(III) | +3 | Nitrito | Similar to Na complex |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium hexanitritocobaltate(III), and how can purity (>98%) be validated?

Sodium hexanitritocobaltate(III) is typically synthesized via nitrito ligand coordination to cobalt(III) in alkaline media. A common method involves reacting cobalt salts with sodium nitrite under controlled pH and temperature. Post-synthesis, purity validation requires:

- Elemental analysis (C, H, N, Co, Na) to confirm stoichiometry (CoN₆Na₃O₁₂, MW 403.94) .

- UV-Vis spectroscopy to verify ligand-to-metal charge transfer (LMCT) bands characteristic of nitrito-O coordination .

- Titrimetric methods to quantify residual nitrite ions, ensuring no unreacted precursors remain .

Q. How does solubility in aqueous and organic solvents impact experimental design?

The compound exhibits high water solubility (720 g/L at 20°C, pH 5) but limited solubility in polar organic solvents like DMSO or ethanol . For stock solutions:

- Aqueous systems : Use ultra-pure water to avoid ligand displacement by competing anions (e.g., Cl⁻).

- Non-aqueous systems : Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation or ligand dissociation.

- Heating to 37°C with sonication improves dissolution kinetics in viscous solvents .

Q. What storage conditions ensure long-term stability?

- Dry, cool environments (below +30°C) prevent hygroscopic degradation .

- Avoid exposure to strong acids, amines, or organic matter , which trigger exothermic decomposition or combustion .

- Lyophilized samples stored at -80°C retain integrity for 6 months; -20°C storage is viable for ≤1 month .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques resolve coordination geometry ambiguities?

- Single-crystal X-ray diffraction : Confirms the octahedral (OC-6-11) geometry with nitrito-O ligands .

- Infrared (IR) spectroscopy : Identifies ν(NO) stretching frequencies (~1450 cm⁻¹) and ν(Co-O) modes to distinguish nitrito-O vs. nitrito-N bonding .

- Electron paramagnetic resonance (EPR) : Detects paramagnetic impurities (e.g., Co²⁺), critical for catalytic studies .

Q. How do ligand substitution kinetics influence redox behavior in catalytic applications?

Nitrito-O ligands exhibit labile dissociation under acidic or reducing conditions, enabling redox cycling between Co(III) and Co(II). Key methodologies:

- Cyclic voltammetry : Measures redox potentials (e.g., E₁/2 for Co(III)/Co(II)) in buffered electrolytes .

- Stopped-flow kinetics : Quantifies ligand substitution rates using pseudo-first-order conditions with thiocyanate or EDTA as competing ligands .

Q. What computational models predict electronic structure and reactivity?

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to explain LMCT transitions and redox activity .

- Molecular dynamics (MD) simulations : Models solvent interactions and ligand dissociation pathways in aqueous media .

Q. Data Contradictions and Resolution

Q. How to address discrepancies in reported CAS numbers (13600-98-1 vs. 14649-73-1)?

Both CAS numbers refer to the same compound. The discrepancy arises from naming conventions (e.g., nitrito-O vs. nitrito-N labeling) or hydrate forms (anhydrous vs. semi-hydrated). Cross-reference analytical data (e.g., IR, XRD) to confirm identity .

Q. Why do solubility values vary across studies?

Variations stem from:

- Temperature : Higher temperatures (e.g., 37°C) enhance solubility .

- Ionic strength : High Na⁺ concentrations (common in synthesis) reduce solubility via common-ion effects .

Q. Safety and Handling

Q. What protocols mitigate risks during handling?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of dust, which may cause sensitization (R42/43) .

- Spill management : Neutralize with dilute acetic acid (pH 5–6) to prevent exothermic decomposition .

Properties

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.